5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with a fluoro group, a nitrophenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-nitrobenzaldehyde with fluorinated hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrophenyl group can participate in electron transfer reactions. The carbonitrile group can act as a hydrogen bond acceptor, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide
- 5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
- 5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-methyl
Uniqueness
5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in a variety of chemical reactions and enhance the compound’s reactivity and binding affinity. This makes it a versatile building block for the synthesis of more complex molecules and materials .
Properties
Molecular Formula |
C10H5FN4O2 |
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Molecular Weight |
232.17 g/mol |
IUPAC Name |
5-fluoro-1-(2-nitrophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5FN4O2/c11-10-7(5-12)6-13-14(10)8-3-1-2-4-9(8)15(16)17/h1-4,6H |
InChI Key |
QCIHNJXXLAYINC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)F)[N+](=O)[O-] |
Origin of Product |
United States |
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